Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Description
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1936073-84-5) is a heterocyclic compound with a fused pyrrolo-pyrimidine core and an ethyl ester functional group at position 5. Its molecular formula is C₉H₉N₃O₂, and it has a molecular weight of 191.19 g/mol . The compound is typically stored under dry conditions at 2–8°C to ensure stability. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-11-8-6(7)3-10-5-12-8/h3-5H,2H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUTGBUYRLLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate d'éthyle implique généralement les étapes suivantes :
Préparation du 2-cyano-4,4-diméthoxybutanoate d'éthyle : Ceci est réalisé en couplant le 2-cyanoacétate d'éthyle avec le 2-bromo-1,1-diméthoxyéthane.
Formation de la 6-amino-5-(2,2-diméthoxyéthyl)pyrimidin-4-ol : Cet intermédiaire est préparé en ajoutant de la formamidine au 2-cyano-4,4-diméthoxybutanoate d'éthyle.
Cyclisation en 7H-pyrrolo[2,3-d]pyrimidin-4-ol : L'intermédiaire est ensuite cyclisé pour former le noyau pyrrolopyrimidine.
Estérification : Enfin, le composé est estérifié pour obtenir le 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate d'éthyle.
Méthodes de production industrielle
Les méthodes de production industrielle du 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate d'éthyle ne sont pas largement documentées. La synthèse suit généralement les mêmes étapes que la préparation en laboratoire, avec des optimisations pour la mise à l'échelle, le rendement et la pureté.
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution
The pyrrolo[2,3-d]pyrimidine core supports substitution at reactive positions such as C-4 and C-5. While the parent compound lacks a leaving group at C-4, halogenation (e.g., iodination) at C-5 enables subsequent cross-coupling reactions:
Iodination at C-5
-
Reagents : -Iodosuccinimide (NIS)
-
Conditions : Room temperature, dimethylformamide (DMF)
-
Product : 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate .
This iodinated derivative serves as a precursor for Suzuki-Miyaura coupling (see Section 2).
Suzuki-Miyaura Coupling
The C-5 position undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids:
-
Reagents : Pd(PPh), NaCO, boronic acid
-
Conditions : 100°C, aqueous ethanol
| Example Reaction | Boronic Acid Used | Product Application |
|---|---|---|
| Coupling with phenylboronic acid | PhB(OH) | Kinase inhibitor intermediates |
N-7 Alkylation
The N-7 hydrogen is susceptible to alkylation under basic conditions:
-
Reagents : Alkyl bromides (e.g., benzyl bromide), KCO
-
Conditions : 75°C, DMF
Mechanistic Insight :
The reaction proceeds via deprotonation at N-7, followed by nucleophilic attack on the alkyl halide.
Ester Functionalization
The ethyl ester group undergoes hydrolysis and derivatization:
Hydrolysis to Carboxylic Acid
-
Reagents : NaOH, HO/EtOH
-
Conditions : Reflux
Conversion to Hydrazides
-
Reagents : Hydrazine hydrate (80%)
-
Conditions : Ethanol, reflux
-
Product : Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide .
-
Application : Intermediate for synthesizing hydrazone derivatives targeting kinase receptors.
-
Cyclization Reactions
The core structure participates in cyclization to form fused polycyclic systems. For example:
-
Reagents : Amidines or thioureas
-
Conditions : 120°C, acetic acid
Electrophilic Substitution
Electron-rich positions on the pyrrolo[2,3-d]pyrimidine ring (e.g., C-6) may undergo:
-
Nitration : HNO/HSO
-
Sulfonation : SO/HSO
Note*: Specific data for these reactions requires further experimental validation.
Applications De Recherche Scientifique
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are used in cancer therapy.
Biology: The compound is studied for its potential as an apoptosis inducer, making it a candidate for anti-cancer research.
Chemistry: It is used in the synthesis of various heterocyclic compounds with potential biological activities.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinases can lead to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Substituted Chloro Derivatives
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 144927-57-1) is a closely related derivative where a chlorine atom replaces the hydrogen at position 4. This modification increases the molecular weight to 225.63 g/mol (C₉H₈ClN₃O₂) . The chlorine atom enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions. For example, it serves as a precursor in synthesizing PI3K-α inhibitors when reacted with piperazine .
Aryl-Substituted Derivatives
Ethyl 4-(6-methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS 1443235-74-2) incorporates a methoxypyridinyl group at position 4. Its molecular formula is C₁₅H₁₄N₄O₃ , with a molecular weight of 298.30 g/mol . The methoxy group improves solubility and may enhance binding affinity to biological targets through hydrogen bonding.
Nucleoside Analogs
Replacement of the ethyl ester with a ribose moiety yields nucleoside analogs like 4-amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine. These compounds inhibit hepatitis C virus (HCV) RNA replication by mimicking natural nucleosides, with improved enzymatic stability and oral bioavailability compared to unmodified analogs .
Hydroxy and Methyl Derivatives
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1269117-94-3) features hydroxy and methyl substituents. Its molecular formula is C₁₁H₁₂ClN₃O₃ , and the hydroxy group increases hydrophilicity, balancing the lipophilicity imparted by methyl groups .
Key Structural and Functional Differences
- Reactivity : Chloro derivatives (e.g., CAS 144927-57-1) exhibit higher reactivity in substitution reactions due to the electron-withdrawing chlorine atom .
- Solubility : Methoxy- or hydroxy-substituted derivatives (e.g., CAS 1443235-74-2) show enhanced aqueous solubility compared to the parent compound .
- Biological Activity: Nucleoside analogs (e.g., 4-amino-pyrrolo[2,3-d]pyrimidine ribonucleosides) demonstrate antiviral efficacy by targeting viral RNA replication .
Activité Biologique
Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.
This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine scaffold, which has been shown to exhibit various biological activities. The compound can be synthesized through multiple pathways, including nucleophilic aromatic substitution and Suzuki coupling reactions, which facilitate the introduction of different functional groups to optimize its biological efficacy .
The biological activity of this compound primarily revolves around its role as an inhibitor of various kinases and enzymes. Notably, it has been investigated for its inhibitory effects on:
- PfCDPK4 : This calcium-dependent protein kinase from Plasmodium falciparum has been a target for antimalarial drug development. Ethyl derivatives have shown promising inhibitory activity with IC50 values ranging from 0.210 to 0.589 µM .
- RET Kinase : In studies involving RET-wild type and mutant forms (e.g., RET V804M), derivatives of the compound exhibited significant inhibition, suggesting potential applications in treating RET-driven cancers .
Biological Activity and Efficacy
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold demonstrated IC50 values ranging from 29 to 59 µM against different cancer cell lines, with some derivatives showing comparable activity to established kinase inhibitors like sunitinib .
- Enzymatic Assays : In vitro assays revealed that certain derivatives effectively inhibited phosphorylation of peptide substrates in kinase assays, indicating their potential as therapeutic agents .
Structure-Activity Relationships (SAR)
The SAR studies have provided insights into how modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance biological activity:
- Substituent Effects : The introduction of electron-donating or withdrawing groups at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold significantly influences potency. For example, hydrophobic groups were found to enhance binding affinity in certain contexts while being less favorable in others .
- Binding Interactions : Molecular docking studies have illustrated that the nitrogen atoms in the pyrrole ring can form hydrogen bonds with key residues in target enzymes, stabilizing binding interactions that are crucial for inhibitory activity .
Case Studies
- Anticancer Activity : A study evaluating a series of pyrrolo[2,3-d]pyrimidine derivatives showed that compound 5k exhibited significant inhibition against EGFR and CDK2 enzymes with IC50 values as low as 40 nM. Mechanistic studies indicated that it induced apoptosis in HepG2 cells by modulating pro-apoptotic proteins .
- Inhibition of COX-2 : Another study reported that certain pyrimidine derivatives showed potent anti-inflammatory activity by inhibiting COX-2 with IC50 values comparable to celecoxib (0.04 μmol), highlighting their therapeutic potential beyond oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, and what intermediates are critical?
- Methodology: The synthesis typically involves multi-step reactions. For analogous pyrrolo[2,3-d]pyrimidine derivatives, key steps include:
- Cyanoacetate coupling : Ethyl 2-cyanoacetate reacts with halogenated dimethoxyethane to form intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate.
- Cyclization : Formamidine addition generates pyrimidin-4-ol derivatives, followed by cyclization to the pyrrolo-pyrimidine core.
- Functionalization : Chlorination or carboxylation at specific positions using POCl₃ or ethyl chloroformate.
- Industrial-scale methods employ continuous flow reactors for reproducibility and yield optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology:
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions, particularly for distinguishing between 5- and 7-substituted isomers.
- IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (EI/ESI) validates molecular weight and fragmentation patterns.
- X-ray crystallography resolves ambiguous stereochemistry, as demonstrated for structurally related thiazolo-pyrimidine derivatives .
Q. How does the ethyl ester group influence the compound’s reactivity in nucleophilic substitutions?
- Methodology: The electron-withdrawing ester group at position 5 activates the pyrimidine ring for nucleophilic aromatic substitution (e.g., with amines or thiols). Comparative studies on 4-chloro-5-ethyl derivatives show enhanced reactivity at the 4-position due to electronic effects, enabling selective functionalization for kinase inhibitor synthesis .
Advanced Research Questions
Q. What strategies address low yields in the final cyclization step of pyrrolo[2,3-d]pyrimidine synthesis?
- Methodology:
- Solvent optimization : Replacing polar aprotic solvents (DMF) with acetic acid/acetic anhydride mixtures improves cyclization efficiency by stabilizing intermediates .
- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating reduce reaction times and side-product formation.
- Temperature control : Gradual heating (80–100°C) minimizes decomposition, as observed in analogous pyrimidine syntheses .
Q. How can contradictory kinase inhibition data across studies be reconciled?
- Methodology: Discrepancies in IC₅₀ values often arise from:
- Assay conditions : ATP concentration variations (e.g., 1 μM vs. 100 μM) alter competitive inhibition kinetics.
- Protein isoform specificity : For example, 4-chloro-5-ethyl derivatives show higher selectivity for EGFR over VEGFR2 due to steric clashes in the ATP-binding pocket .
- Cellular vs. enzymatic assays : Off-target effects in cell-based assays may skew results; orthogonal validation (e.g., CRISPR knockouts) is recommended.
Q. What computational tools predict viable synthetic pathways for novel derivatives?
- Methodology:
- Retrosynthesis software : Tools leveraging the Pistachio and Reaxys databases propose routes based on known reactions (e.g., Suzuki coupling for aryl substitutions) .
- DFT calculations : Predict regioselectivity in electrophilic substitutions by analyzing frontier molecular orbitals (FMOs) of the pyrrolo-pyrimidine core.
- Machine learning : Models trained on reaction outcomes prioritize high-yield pathways for halogenation or carboxylation .
Q. How does the compound’s solubility profile impact in vitro biological assays?
- Methodology:
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug approaches : Hydrolysis of the ethyl ester to the carboxylic acid improves aqueous solubility, as demonstrated in kinase inhibitor SAR studies .
- Nanoparticle encapsulation : Enhances bioavailability for cell-based studies, particularly for hydrophobic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
